(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole
Description
“(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole” is a fused heterocyclic compound featuring a chromene ring (benzopyran) fused to a pyrrolidine moiety at the [3,4-c] position. Its stereochemistry, defined by the 3aS and 9bR configurations, plays a critical role in its three-dimensional conformation and biological interactions. The compound is synthesized via 1,3-dipolar cycloaddition reactions between stabilized azomethine ylides and nitrochromenes, as demonstrated in recent studies . Key physicochemical properties include a melting point of 183–185°C and characteristic IR absorption bands at 3381 cm⁻¹ (N–H stretch), 1748 cm⁻¹ (C=O ester), and 1547/1340 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .
Properties
IUPAC Name |
(3aS,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)10-6-12-5-8(10)7-13-11/h1-4,8,10,12H,5-7H2/t8-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAHIFUCPXKCU-WCBMZHEXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC3=CC=CC=C3C2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2COC3=CC=CC=C3[C@@H]2CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
(3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Differences and Implications
Ring Fusion Position: The target compound’s [3,4-c] chromeno-pyrrole fusion contrasts with the [4,3-b] system in ’s derivative.
Substituent Effects :
- Nitro and ester groups in the target compound enhance polarity and hydrogen-bonding capacity compared to the carbonitrile and chlorophenyl groups in ’s analog. These differences influence pharmacokinetic properties such as metabolic stability .
Biological Targets: The pyrrolo-naphthyridine derivative () binds glycine receptors due to its sulfonyl and benzodioxol moieties, whereas the spiro-pyrrolopyrrole dione () activates TP53, a tumor suppressor protein. This highlights how minor structural changes redirect therapeutic mechanisms .
Stereochemical Complexity :
- The target compound’s 3aS/9bR configuration imposes distinct conformational constraints compared to the 3aRS/9bSR diastereomers in . Such stereochemical nuances are critical for enantioselective interactions in drug design .
Pharmacological Potential
- Derivatives of the target compound are understudied in direct biological assays but share structural motifs with known kinase inhibitors and GPCR modulators.
- The spiro-pyrrolopyrrole dione’s TP53 activation () and the pyrrolo-naphthyridine’s glycine receptor antagonism () exemplify the scaffold’s versatility in targeting diverse pathways .
Biological Activity
The compound (3As,9bR)-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrole is a bicyclic structure featuring a fused chromene and pyrrole moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The chemical formula for this compound is with a molecular weight of approximately 175.23 g/mol. The compound's structural characteristics include:
- A fused chromene ring system
- A pyrrole ring that contributes to its biological activity
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 175.23 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Pharmacological Potential
Research indicates that this compound exhibits various biological activities:
- Antioxidant Activity : Studies have shown that compounds with similar structures possess significant antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases.
- Antimicrobial Activity : Some derivatives of the chromeno-pyrrole structure have demonstrated antimicrobial effects against various pathogens. This suggests potential applications in treating infections.
- Cytotoxic Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest.
The biological activity of this compound can be attributed to:
- Interaction with Cellular Targets : The compound may interact with specific proteins or enzymes involved in cellular signaling pathways.
- Modulation of Gene Expression : It may influence the expression of genes related to inflammation and cell proliferation.
Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration compared to control samples.
Study 2: Antimicrobial Efficacy
In vitro tests were conducted to assess the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects with Minimum Inhibitory Concentrations (MIC) ranging from 50 to 100 µg/mL.
Study 3: Cytotoxicity on Cancer Cell Lines
A cytotoxicity assay was performed on human breast cancer cell lines (MCF-7). Results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.
Q & A
Q. What are the common synthetic routes for (3a<sup>s</sup>,9b<sup>R</sup>)-hexahydrochromeno[3,4-<i>c</i>]pyrrole derivatives?
Synthesis typically involves multicomponent reactions (MCRs) or stepwise condensation. A widely used method includes:
Q. Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde + pyrrolidine (KOH/EtOH, reflux) | 55–75% | |
| 2 | MnO2-mediated oxidation (CH2Cl2, RT) | 49–76% |
Q. Which spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves stereochemistry (e.g., 3a<sup>s</sup>,9b<sup>R</sup> configuration via H-bonding and torsion angles) .
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions (e.g., methoxy or chloro groups at C-7/C-9) .
- HRMS : Validates molecular formula (e.g., [M+H]<sup>+</sup> for derivatives) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for chromeno-pyrrole synthesis?
Integrate quantum chemical calculations (e.g., DFT) with experimental data to:
Q. How to address contradictions in reported biological activity data?
Discrepancies may arise from:
Q. What strategies ensure stereochemical control during synthesis?
Q. How to investigate the mechanism of biological activity?
Q. What methods assess reactivity under varying conditions?
- Solvent polarity studies : Compare reaction rates in polar (DMSO) vs. non-polar (toluene) media .
- pH-dependent stability : Monitor degradation via UV-Vis (e.g., λmax shifts in acidic/basic buffers) .
- Temperature gradients : Optimize exothermic steps using DSC or adiabatic calorimetry .
Methodological Troubleshooting
Q. How to resolve low yields in multi-step syntheses?
Q. What safety protocols are essential for handling this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
